molecular formula C28H24N2O2S B2622081 (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 477296-23-4

(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2622081
CAS No.: 477296-23-4
M. Wt: 452.57
InChI Key: CEJMATLYMIJXMC-OEAKJJBVSA-N
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Description

The compound (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a nitrile-functionalized ene derivative featuring a thiazole core. Its structure includes a benzyloxy-methoxyphenyl moiety and a 2,4-dimethylphenyl-substituted thiazole ring.

Properties

IUPAC Name

(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O2S/c1-19-9-11-24(20(2)13-19)25-18-33-28(30-25)23(16-29)14-22-10-12-26(27(15-22)31-3)32-17-21-7-5-4-6-8-21/h4-15,18H,17H2,1-3H3/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJMATLYMIJXMC-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to yield an α,β-unsaturated ketone.

    Thiazole Formation: The thiazole ring is formed through the cyclization of a thioamide with an α-haloketone under acidic conditions.

    Nitrile Formation: The nitrile group is introduced via a nucleophilic substitution reaction using a suitable cyanide source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific thiazole moiety in this compound enhances its interaction with biological targets involved in cancer pathways .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial properties. The incorporation of the benzyloxy and methoxy groups may enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. Studies have demonstrated that such compounds can exhibit activity against a range of bacteria and fungi, making them candidates for further development as antimicrobial agents .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Research into similar structures has revealed that thiazole-containing compounds can act as inhibitors for various enzymes linked to metabolic disorders and cancer. The specific interactions of the thiazole ring with enzyme active sites could lead to the development of new therapeutic agents targeting these enzymes .

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films suggests potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's structural characteristics may facilitate charge transport and improve device efficiency .

Photophysical Properties

Studies have shown that compounds with similar structures exhibit interesting photophysical properties, including fluorescence and phosphorescence. These properties can be exploited in sensors or imaging applications where specific light-emitting characteristics are required .

Synthesis of Related Compounds

This compound serves as an important synthetic intermediate in the preparation of more complex molecules. Its reactivity allows for further derivatization through various chemical reactions such as nucleophilic substitution or cross-coupling reactions. This versatility is crucial for the development of new pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Core Backbone and Functional Groups

The compound shares a common prop-2-enenitrile backbone and thiazol-2-yl group with several analogs. Key structural variations arise from substituents on the aromatic rings and thiazole core:

Compound Name Thiazole Substituent Aryl Substituent (Position) Functional Groups Molecular Weight Reference
Target Compound 4-(2,4-dimethylphenyl) 4-(benzyloxy)-3-methoxyphenyl Nitrile, methoxy, benzyloxy ~446.5*
(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile 4-(3,4-dimethoxyphenyl) 4-nitrophenylamino Nitrile, methoxy, nitro 408.43
(E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(3-phenylmethoxyphenyl)prop-2-enenitrile 4-(3-nitrophenyl) 3-phenylmethoxyphenyl Nitrile, nitro, phenylmethoxy ~467.5*
(2Z)-3-[4-(benzyloxy)phenyl]-2-{4-[2-(1,3-dioxo-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}prop-2-enenitrile 4-(isoindol-2-yl ethyl) 4-(benzyloxy)phenyl Nitrile, benzyloxy, isoindolyl 491.56

*Calculated based on molecular formulas.

Key Observations :

  • Substituent Diversity : The target compound’s 2,4-dimethylphenyl group on the thiazole provides steric bulk and moderate electron-donating effects, contrasting with 3-nitrophenyl (electron-withdrawing) or 3,4-dimethoxyphenyl (strong electron-donating) .
  • Benzyloxy vs. Methoxy : The benzyloxy group in the target enhances lipophilicity compared to simpler methoxy substituents .

Physicochemical Properties

Solubility and Lipophilicity

  • Target Compound: The benzyloxy and 2,4-dimethylphenyl groups likely increase logP (indicating higher lipophilicity) compared to analogs with polar nitro or amino groups .
  • Nitro-Containing Analogs : The nitro group in and improves water solubility but reduces membrane permeability.

Steric and Electronic Effects

  • Electron-Withdrawing Groups : Nitro substituents in increase electrophilicity, which may influence reactivity in nucleophilic environments.

Biological Activity

The compound (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity based on diverse research findings, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N2O3SC_{24}H_{24}N_2O_3S, with a molecular weight of approximately 420.52 g/mol. The compound features a thiazole ring, methoxy and benzyloxy substituents, which are critical for its biological activity.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have been shown to inhibit cancer cell proliferation by inducing apoptosis and inhibiting metastasis. A study demonstrated that related compounds suppressed the migration of hepatocellular carcinoma (HCC) cells by modulating epithelial-mesenchymal transition (EMT) markers such as E-cadherin and vimentin .

Antimicrobial Activity

The thiazole moiety is known for its antimicrobial properties. Various studies have highlighted that thiazole derivatives possess broad-spectrum antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

  • Methoxy and Benzyloxy Groups : These groups enhance lipophilicity, improving membrane permeability and potentially increasing bioavailability.
  • Thiazole Ring : Known for its role in biological activity, modifications at this position can significantly alter the compound's potency against various biological targets.

Case Studies

  • Anti-Metastatic Effects : In a recent study on a related benzofuran derivative, it was found to inhibit HCC cell migration through downregulation of integrin α7 and matrix metalloproteinase 9 (MMP-9), suggesting similar potential for the thiazole-containing compound .
  • Antibacterial Activity : A comparative study showed that thiazole derivatives exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) significantly lower than conventional antibiotics .

Data Table: Summary of Biological Activities

Activity Type Related Compounds Mechanism Reference
AnticancerThiazole derivativesInduction of apoptosis; inhibition of EMT
AntimicrobialThiazole derivativesDisruption of cell membranes; enzyme inhibition
Anti-metastaticBenzofuran derivativesDownregulation of integrin α7; MMP-9 inhibition

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